molecular formula C11H16ClF2NO B1432875 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864059-80-2

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1432875
CAS No.: 1864059-80-2
M. Wt: 251.7 g/mol
InChI Key: CQWXOESYGRWJIW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a difluorophenoxy group attached to a methylbutan-2-amine backbone, forming a hydrochloride salt

Preparation Methods

The synthesis of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorophenol and 3-methylbutan-2-amine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to deprotonate the phenol group, followed by nucleophilic substitution with the amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The difluorophenoxy group is believed to play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s effects at the molecular level.

Comparison with Similar Compounds

1-(2,4-Difluorophenoxy)-3-methylbutan-2-amine hydrochloride can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure but different functional groups.

    4-(2,4-Difluorophenoxy)piperidine hydrochloride: Another compound with a difluorophenoxy group, used in different research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(2,4-difluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXOESYGRWJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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